Pd-PEPPSI-iHeptCl

Description

BenchChem offers high-quality Pd-PEPPSI-iHeptCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pd-PEPPSI-iHeptCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H71Cl5N3Pd- |

|---|---|

Molecular Weight |

973.8 g/mol |

IUPAC Name |

3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium |

InChI |

InChI=1S/C43H67Cl2N2.C5H4ClN.2ClH.Pd/c1-9-19-32(20-10-2)36-27-17-28-37(33(21-11-3)22-12-4)40(36)46-31-47(43(45)42(46)44)41-38(34(23-13-5)24-14-6)29-18-30-39(41)35(25-15-7)26-16-8;6-5-2-1-3-7-4-5;;;/h17-18,27-35H,9-16,19-26H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |

InChI Key |

RWLQSAKKIWITIW-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2[CH-]N(C(=C2Cl)Cl)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Architecture of a Powerful Catalyst: A Technical Guide to Pd-PEPPSI-iHeptCl

For researchers, scientists, and professionals in drug development, understanding the intricate structure of a catalyst is paramount to harnessing its full potential. This in-depth guide delves into the molecular architecture of the Pd-PEPPSI-iHeptCl catalyst, a highly effective palladium-based precatalyst for cross-coupling reactions.

The Pd-PEPPSI-iHeptCl catalyst, formally known as dichloro--INVALID-LINK--palladium(II), is a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts. These catalysts are renowned for their stability in air and moisture, making them highly practical for a wide range of chemical transformations.

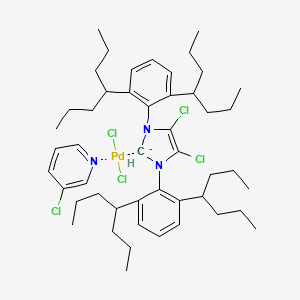

Molecular Structure and Coordination

At the heart of the Pd-PEPPSI-iHeptCl catalyst lies a palladium(II) center coordinated to three distinct ligands: a bulky N-heterocyclic carbene (NHC), a 3-chloropyridine (B48278), and two chloride ions. The NHC ligand, specifically 1,3-bis(2,6-di-4-heptylphenyl)imidazol-2-ylidene, plays a crucial role in the catalyst's reactivity and stability. The large isoheptyl groups on the phenyl rings of the NHC ligand create significant steric hindrance around the palladium center. This steric bulk is instrumental in promoting challenging cross-coupling reactions, particularly those involving secondary alkyl groups, by facilitating the desired reductive elimination step and minimizing side reactions.

Table 1: Key Structural and Chemical Information for Pd-PEPPSI-iHeptCl

| Property | Value |

| Chemical Formula | C₄₈H₇₁Cl₅N₃Pd |

| IUPAC Name | dichloro--INVALID-LINK--palladium(II) |

| Molecular Weight | 973.8 g/mol |

| Coordination Geometry | Expected to be Square Planar |

| Key Ligands | 1,3-bis(2,6-di-4-heptylphenyl)imidazol-2-ylidene (NHC), 3-Chloropyridine, 2 x Chloride |

Experimental Protocols

The synthesis of Pd-PEPPSI-iHeptCl involves a two-step process: the preparation of the imidazolium (B1220033) salt precursor followed by the complexation with palladium.

Synthesis of 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride

A detailed, peer-reviewed protocol for the synthesis of the specific 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride precursor is not publicly available. However, a general procedure for the synthesis of similar 1,3-diaryl imidazolium salts can be adapted. This typically involves the condensation of a glyoxal (B1671930) with two equivalents of the corresponding aniline (B41778) (in this case, 2,6-di-4-heptylaniline) to form a diimine, followed by cyclization with a source of the central carbon of the imidazole (B134444) ring (e.g., paraformaldehyde) in the presence of an acid.

Synthesis of Pd-PEPPSI-iHeptCl

The final catalyst is generally synthesized by reacting the imidazolium salt with a palladium(II) source, such as palladium(II) chloride, in the presence of a weak base in 3-chloropyridine, which also serves as a ligand.

General Experimental Protocol for PEPPSI Catalyst Formation:

-

To a flask containing the imidazolium salt is added 3-chloropyridine as the solvent.

-

Palladium(II) chloride and a mild base (e.g., potassium carbonate) are added to the mixture.

-

The reaction mixture is heated and stirred for several hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield the desired Pd-PEPPSI catalyst.

Catalytic Activity and Reaction Mechanism

Pd-PEPPSI-iHeptCl is particularly effective in catalyzing Negishi cross-coupling reactions, which form carbon-carbon bonds between organozinc compounds and organic halides. The catalyst's bulky NHC ligand is key to its success in coupling sterically demanding substrates, such as secondary alkylzinc reagents.

The catalytic cycle for a Negishi reaction using a Pd-PEPPSI catalyst is generally understood to proceed through the following key steps:

-

Precatalyst Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The Pd(0) species undergoes oxidative addition with the organic halide (R-X).

-

Transmetalation: The organic group from the organozinc reagent (R'-ZnX) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'), regenerating the active Pd(0) catalyst.

Below is a diagram illustrating the generally accepted catalytic cycle for a Negishi cross-coupling reaction.

Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

synthesis protocol for Pd-PEPPSI-iHeptCl

An In-depth Technical Guide to the Synthesis of Pd-PEPPSI-iHeptCl

This guide provides a comprehensive overview of the synthesis protocol for the palladium catalyst, dichloro--INVALID-LINK--palladium(II), commonly known as Pd-PEPPSI-iHeptCl. This catalyst is a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts, which are known for their high stability and activity in a variety of cross-coupling reactions.[1] The bulky isoheptyl groups on the N-heterocyclic carbene (NHC) ligand enhance the catalyst's steric profile, making it particularly effective in challenging coupling reactions.[2]

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic pathway, experimental procedures, and relevant data for the preparation of this valuable catalyst.

Synthetic Pathway Overview

The synthesis of Pd-PEPPSI-iHeptCl is a two-stage process. The first stage involves the preparation of the N-heterocyclic carbene precursor, the 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride salt. The second stage is the complexation of this imidazolium (B1220033) salt with palladium(II) chloride to yield the final Pd-PEPPSI-iHeptCl catalyst.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous PEPPSI catalysts and their imidazolium salt precursors.

Stage 1: Synthesis of 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride

This stage is a two-step process starting from 2,6-di-4-heptylaniline.

Step 1: Synthesis of N,N'-bis(2,6-di-4-heptylphenyl)ethane-1,2-diimine

A general procedure for the formation of the diimine intermediate involves the condensation of the corresponding aniline with glyoxal.

Experimental Details:

| Reagent/Solvent | Molar Ratio | Notes |

| 2,6-di-4-heptylaniline | 2.0 | |

| Glyoxal (40% in water) | 1.0 | |

| Methanol | - | Solvent |

| Formic Acid | catalytic |

To a solution of 2,6-di-4-heptylaniline (2.0 eq.) in methanol, an aqueous solution of glyoxal (40 wt. %, 1.0 eq.) and a catalytic amount of formic acid are added. The mixture is stirred at room temperature for approximately 3 hours. The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the N,N'-bis(2,6-di-4-heptylphenyl)ethane-1,2-diimine.

Step 2: Cyclization to form 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride

The diimine is then cyclized using paraformaldehyde and a chloride source.

Experimental Details:

| Reagent/Solvent | Molar Ratio | Notes |

| N,N'-bis(2,6-di-4-heptylphenyl)ethane-1,2-diimine | 1.0 | |

| Paraformaldehyde | ~1.0 | |

| Chlorotrimethylsilane (B32843) (TMSCl) or HCl (in dioxane) | ~1.0 | Chloride source |

| Ethyl Acetate (B1210297) or Toluene | - | Solvent |

The N,N'-bis(2,6-di-4-heptylphenyl)ethane-1,2-diimine (1.0 eq.) and paraformaldehyde (~1.0 eq.) are suspended in a suitable solvent such as ethyl acetate or toluene. The mixture is heated, and a solution of chlorotrimethylsilane (~1.0 eq.) in the same solvent is added dropwise. The reaction is stirred at an elevated temperature for several hours. After cooling, the resulting precipitate is filtered, washed with the solvent and a non-polar solvent like diethyl ether, and then dried under vacuum to afford the imidazolium chloride salt.

Stage 2: Synthesis of Pd-PEPPSI-iHeptCl

The final step is the complexation of the imidazolium salt with palladium(II) chloride. This reaction is typically carried out in air.[1]

Experimental Details:

| Reagent/Solvent | Molar Ratio | Notes |

| 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride | 1.0 | |

| Palladium(II) Chloride (PdCl₂) | 1.0 | |

| Potassium Carbonate (K₂CO₃) | 1.0 | Base |

| 3-Chloropyridine | - | Solvent and Ligand |

A mixture of the 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride (1.0 eq.), palladium(II) chloride (1.0 eq.), and potassium carbonate (1.0 eq.) in 3-chloropyridine is heated to 80 °C with vigorous stirring for approximately 16 hours.[1][2] After cooling to room temperature, the reaction mixture is purified. This typically involves removal of the solvent under reduced pressure and purification of the residue by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for the synthesis of Pd-PEPPSI-iHeptCl.

| Step | Product | Typical Yield | Reaction Temperature | Reaction Time |

| Imidazolium Salt Synthesis | 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride | High | Room Temp. to 70°C | 2-5 hours |

| Palladium Complexation | Pd-PEPPSI-iHeptCl | 97-98%[1] | 80°C[1][2] | 16 hours[1][2] |

Catalyst Characterization

The final product, Pd-PEPPSI-iHeptCl, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the NHC ligand and the 3-chloropyridine ligand, as well as the aliphatic protons of the isoheptyl groups. |

| ¹³C NMR | Resonances for the carbene carbon, aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the complex. |

| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values. |

Applications in Cross-Coupling Reactions

Pd-PEPPSI-iHeptCl is a highly effective catalyst for various cross-coupling reactions, including Suzuki, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions.[2] Its bulky nature is particularly advantageous for the coupling of sterically demanding substrates and secondary alkylzinc reagents.[2]

This technical guide provides a detailed framework for the synthesis of Pd-PEPPSI-iHeptCl. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.

References

mechanism of action of Pd-PEPPSI-iHeptCl in cross-coupling

An In-depth Technical Guide to the Mechanism of Action of Pd-PEPPSI-iHeptCl in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pd-PEPPSI-iHeptCl catalyst, a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family, has emerged as a highly effective and versatile tool in modern organic synthesis. Characterized by a bulky N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,6-di(heptan-4-yl)phenyl)imidazol-2-ylidene, this air- and moisture-stable Pd(II) precatalyst demonstrates exceptional activity and selectivity in a variety of cross-coupling reactions.[1][2][3][4] This technical guide elucidates the core mechanism of action of Pd-PEPPSI-iHeptCl, focusing on its activation, the elementary steps of the catalytic cycle, and the critical role of its unique ligand architecture in achieving high efficiency, particularly in challenging couplings involving secondary alkyl groups.

Introduction: The Pd-PEPPSI Catalyst Family

Developed by the Organ group, PEPPSI catalysts are a class of well-defined Pd(II)-NHC precatalysts that offer significant advantages over traditional phosphine-ligated palladium catalysts.[2][5] Their defining feature is a pyridine-derived "throw-away" ligand, which enhances stability for storage and handling while allowing for facile initiation of the catalytic cycle under reaction conditions.[2][6] Pd-PEPPSI-iHeptCl is a prominent member of this family, distinguished by the sterically demanding isoheptyl groups on the N-aryl substituents of the NHC ligand.[2] This steric bulk is not merely a passive feature but a key design element that dictates the catalyst's reactivity and selectivity.[4][7]

The General Catalytic Cycle of Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-heteroatom bond formation. The generally accepted mechanism involves a catalytic cycle centered on a low-valent palladium(0) species. The cycle comprises three principal steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The Pd-PEPPSI-iHeptCl precatalyst must first be activated to enter this cycle.

Mechanism of Action of Pd-PEPPSI-iHeptCl

The efficacy of Pd-PEPPSI-iHeptCl stems from the seamless execution of precatalyst activation and the subsequent catalytic cycle, both of which are profoundly influenced by the iHept-NHC ligand.

Precatalyst Activation: Generation of the Active Pd(0) Species

Pd-PEPPSI-iHeptCl exists as a stable Pd(II) complex.[2] For catalysis to commence, it must be reduced in situ to the active, 14-electron L-Pd(0) species (where L = iHept-NHC).[10][11][12] This activation process is typically initiated by the organometallic coupling partner (e.g., organozinc or organomagnesium reagents) or a suitable base present in the reaction mixture.[2][11] The 3-chloropyridine (B48278) ligand is displaced, and the palladium center is reduced, generating the catalytically competent monoligated Pd(0)-NHC complex.[10][12] Computational studies suggest this activation phase is critical for generating the highly reactive 12-electron species that enters the catalytic cycle.[12]

Caption: Precatalyst activation workflow.

The Catalytic Cycle in Detail

Once the L-Pd(0) species is formed, it enters the catalytic cycle common to most cross-coupling reactions. The unique features of the iHept-NHC ligand play a decisive role in each step.

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl or alkyl halide, R-X) to the electron-rich L-Pd(0) complex.[13][14] This step, often rate-determining, forms a square planar Pd(II) intermediate, L-Pd(R)(X).[13][15] The strong σ-donating character of the NHC ligand increases the electron density on the palladium center, which facilitates the cleavage of the R-X bond.[16][7]

-

Transmetalation: The organometallic nucleophile (R'-M, e.g., R'-ZnBr) then transfers its organic group to the palladium center, displacing the halide (X) to form a new Pd(II) complex, L-Pd(R)(R').[8] This step regenerates the halide salt (M-X). The steric bulk of the iHept ligand can influence the rate and efficiency of this ligand exchange process.

-

Reductive Elimination: This is the final and product-forming step. The two organic groups (R and R') couple and are eliminated from the palladium coordination sphere, forming the desired C-C bond (R-R').[8] This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.

The massive steric bulk of the iHept ligand is particularly crucial for promoting reductive elimination.[1][17] By creating a sterically congested environment around the metal center, it forces the R and R' groups into close proximity, lowering the energy barrier for their elimination.[1] This is especially vital for the coupling of secondary alkyl groups, where competing side reactions are a major challenge.[17][18]

Caption: General catalytic cycle for cross-coupling.

The Role of the iHept-NHC Ligand in Selectivity

A significant challenge in cross-coupling reactions involving secondary alkyl organometallics is the propensity for β-hydride elimination. This side reaction leads to isomerization and the formation of undesired linear or rearranged products.[1][8][17]

The Pd-PEPPSI-iHeptCl catalyst was rationally designed to overcome this issue.[17] The steric hindrance provided by the isoheptyl groups disfavors the formation of the four-membered ring transition state required for β-hydride elimination.[1] Concurrently, as mentioned, this same steric pressure accelerates the desired three-membered ring transition state of reductive elimination.[1] This dual effect dramatically shifts the reaction pathway towards the direct formation of the branched cross-coupled product, often with exceptional selectivity.[1][4][17]

Caption: Catalyst structure-performance relationship.

Quantitative Data

The performance of Pd-PEPPSI-iHeptCl has been quantified across various Negishi cross-coupling reactions, demonstrating its high efficiency and selectivity.

Table 1: Negishi Coupling of Secondary Alkylzincs with Various (Hetero)aryl Halides Catalyst: Pd-PEPPSI-iHeptCl (1 mol%), Conditions: THF-PhMe, 0°C to rt, 1h.

| Entry | Aryl Halide | Alkylzinc Reagent | Product | Yield (%) | Selectivity (Normal:Rearranged) |

| 1 | 2-Bromobenzofuran | sec-Butylzinc bromide | 2-(sec-Butyl)benzofuran | 90 | >99:1 (only Normal observed) |

| 2 | 2-Bromo-5-methoxythiophene | Isopropylzinc bromide | 2-Isopropyl-5-methoxythiophene | 77 | 1.2:1 |

| 3 | 3-Bromo-N-Boc-indole | sec-Butylzinc bromide | 3-(sec-Butyl)-N-Boc-indole | 99 | >99:1 (only Normal observed) |

| 4 | 2-Bromothiophene | Cyclopentylzinc bromide | 2-Cyclopentylthiophene | 89 | 8.4:1 |

| 5 | 2-Bromo-1-methylimidazole | sec-Butylzinc bromide | 2-(sec-Butyl)-1-methylimidazole | 89 | >99:1 (only Normal observed) |

| 6 | 3-Bromothiophene | Cyclohexylzinc bromide | 3-Cyclohexylthiophene | 86 | 22:1 |

(Data sourced from Synfacts highlight of Angew. Chem. Int. Ed. 2015, 54, 9502–9506)[19]

Experimental Protocols

General Procedure for Negishi Coupling of a Secondary Alkylzinc Bromide

This protocol is representative for the reactions detailed in Table 1.

Caption: Typical experimental workflow for Negishi coupling.

Methodology Details:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar is added the Pd-PEPPSI-iHeptCl catalyst (e.g., 0.01 mmol, 1 mol%) and the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv.).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (typically Argon or Nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: Anhydrous solvent (e.g., a mixture of THF and Toluene) is added via syringe.

-

Cooling: The resulting mixture is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: The secondary alkylzinc bromide solution (typically in THF, 1.2 mmol, 1.2 equiv.) is added dropwise to the stirred reaction mixture.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred for a specified time (e.g., 1 hour), with progress monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cross-coupled product.[19]

Conclusion

The mechanism of action of Pd-PEPPSI-iHeptCl is a prime example of rational catalyst design. Its activity is rooted in the fundamental steps of the palladium cross-coupling cycle, but its exceptional performance, especially in preventing isomerization of secondary alkyl partners, is a direct consequence of the steric and electronic properties of its N-heterocyclic carbene ligand. The bulky isoheptyl groups serve to both accelerate the crucial reductive elimination step and sterically inhibit the undesired β-hydride elimination pathway. This dual functionality makes Pd-PEPPSI-iHeptCl a powerful and reliable catalyst for constructing complex molecular architectures, providing researchers in drug discovery and materials science with a robust tool for accessing previously challenging chemical space.[1][4][17]

References

- 1. Pd-PEPPSI-IHeptCl: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]

- 2. PEPPSI - Wikipedia [en.wikipedia.org]

- 3. Buy Pd-PEPPSI-iHeptCl [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. Toward prediction of the precatalyst activation mechanism through the cross-coupling reactions: Reduction of Pd(II) to Pd(0) in precatalyst of the type Pd-PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. The Selective Cross-Coupling of Secondary Alkyl Zinc Reagents to Five-Membered-Ring Heterocycles Using Pd-PEPPSI-IHept(Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pd-PEPPSI-IPent(Cl): a highly effective catalyst for the selective cross-coupling of secondary organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Comprehensive Technical Guide to Pd-PEPPSI-iHeptCl: A Catalyst for Advanced Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pd-PEPPSI-iHeptCl, with the IUPAC name Dichloro--INVALID-LINK--palladium(II), is a highly efficient and selective palladium-based pre-catalyst.[1][2] A member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts, this air- and moisture-stable organometallic complex has garnered significant attention for its exceptional performance in challenging carbon-carbon bond-forming reactions, which are crucial in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of Pd-PEPPSI-iHeptCl, detailed experimental protocols for its synthesis and application, and a summary of its catalytic performance.

Physical and Chemical Properties

Pd-PEPPSI-iHeptCl is a solid, neat compound characterized by its robust stability under normal laboratory conditions.[3][4] Its stability in the presence of air and moisture simplifies handling procedures, making it a user-friendly catalyst for a wide range of applications.[3]

| Property | Value | Reference |

| Chemical Formula | C₄₈H₇₁Cl₅N₃Pd⁻ | [4] |

| Molecular Weight | 973.8 g/mol | [5] |

| CAS Number | 1814936-54-3 | |

| Appearance | Solid, Neat | [4] |

| Stability | Air and moisture stable | [3] |

Catalytic Activity and Mechanism

Pd-PEPPSI-iHeptCl is particularly renowned for its high reactivity and selectivity in the Negishi cross-coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides.[1][2] The catalyst's unique architecture, featuring bulky isoheptyl groups on the N-heterocyclic carbene (NHC) ligand and a chlorinated backbone, is key to its superior performance.[1][6] This steric hindrance effectively suppresses common side reactions like β-hydride elimination and subsequent migratory insertion, leading to the highly selective formation of the desired branched product.[1][7]

The catalyst operates as a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[3] The 3-chloropyridine (B48278) ligand is a "throw-away" ligand that facilitates the formation of the active catalyst.[3]

Experimental Protocols

Synthesis of Pd-PEPPSI-iHeptCl

The synthesis of Pd-PEPPSI-iHeptCl follows the general procedure for PEPPSI catalysts, involving the reaction of the corresponding imidazolium (B1220033) salt with a palladium source in the presence of a base.[3][5]

Materials:

-

1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride (IHeptCl·HCl)

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃)

-

3-Chloropyridine

Procedure:

-

To a reaction vessel, add the imidazolium salt, palladium(II) chloride, and potassium carbonate.

-

Add 3-chloropyridine as the solvent.

-

Heat the mixture to approximately 80 °C with vigorous stirring.

-

Maintain the reaction at this temperature for about 16 hours.

-

After completion, the product is isolated and purified to yield Pd-PEPPSI-iHeptCl.

General Procedure for Negishi Cross-Coupling of Secondary Alkylzinc Halides

The following is a general protocol for the Negishi cross-coupling reaction, adapted from procedures for similar PEPPSI catalysts.[7][8]

Materials:

-

Aryl or heteroaryl halide

-

Secondary alkylzinc halide solution in THF

-

Pd-PEPPSI-iHeptCl

-

Anhydrous toluene (B28343) and THF

Procedure:

-

In a glovebox, charge an oven-dried reaction vial with Pd-PEPPSI-iHeptCl (typically 1-2 mol%).

-

Add the aryl/heteroaryl halide and anhydrous toluene.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the secondary alkylzinc halide solution in THF (typically 1.2 equivalents) to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for the appropriate time (e.g., 1 hour).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Catalytic Performance

The high selectivity of Pd-PEPPSI-iHeptCl is a key advantage, particularly in the synthesis of complex molecules where the formation of isomeric byproducts can complicate purification and reduce overall yield. The following tables summarize the performance of Pd-PEPPSI-iHeptCl in the Negishi coupling of various secondary alkylzinc reagents with different coupling partners.

Table 1: Coupling of 3-bromobenzonitrile (B1265711) with isopropylzinc bromide using various PEPPSI catalysts. [6]

| Catalyst | Branched:Linear Product Ratio |

| Pd-PEPPSI-IPr | 1:1 |

| Pd-PEPPSI-IPrMe | ~15:1 |

| Pd-PEPPSI-IPrCl | ~15:1 |

| Pd-PEPPSI-IPent | 10:1 |

| Pd-PEPPSI-IPentCl | 56:1 |

Table 2: Coupling of 5-benzyloxy-2-pentylzinc bromide with various aryl and heteroaryl bromides using Pd-PEPPSI-iHeptCl. [6]

| Aryl/Heteroaryl Bromide | Yield (%) | Branched:Linear Product Ratio |

| 3-Bromobenzonitrile | 95 | >99:1 |

| 4-Bromoanisole | 92 | >99:1 |

| 2-Bromopyridine | 88 | >99:1 |

| 3-Bromothiophene | 91 | >99:1 |

Table 3: Coupling of 1-furan-2-propylzinc bromide with various aryl and heteroaryl bromides using Pd-PEPPSI-iHeptCl. [6]

| Aryl/Heteroaryl Bromide | Yield (%) | Branched:Linear Product Ratio |

| 4-Bromobenzonitrile | 85 | >99:1 |

| 2-Bromo-6-methoxynaphthalene | 89 | >99:1 |

| 2-Bromopyrimidine | 82 | >99:1 |

Conclusion

Pd-PEPPSI-iHeptCl has proven to be a highly valuable catalyst for modern organic synthesis. Its exceptional stability, coupled with its high reactivity and, most notably, its outstanding selectivity in the cross-coupling of challenging secondary alkylzinc reagents, makes it an indispensable tool for researchers in drug discovery and development.[1][2] The suppression of migratory insertion side products allows for the clean and efficient synthesis of complex, branched alkyl-aryl structures that are prevalent in medicinally active compounds.[6] The straightforward synthesis and handling of this catalyst further enhance its appeal for both academic and industrial applications.

References

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. PEPPSI - Wikipedia [en.wikipedia.org]

- 4. Pd-PEPPSI-iHeptCl | CymitQuimica [cymitquimica.com]

- 5. Buy Pd-PEPPSI-iHeptCl [smolecule.com]

- 6. Pd-PEPPSI-IHeptCl: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]

- 7. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

Crystal Structure of Pd-PEPPSI-iHeptCl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the palladium-based catalyst, Dichloro--INVALID-LINK--palladium(II), commonly known as Pd-PEPPSI-iHeptCl. This catalyst is a member of the highly effective Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of N-heterocyclic carbene (NHC) palladium adducts. While a specific crystallographic information file (CIF) for Pd-PEPPSI-iHeptCl is not publicly available, this document offers a comprehensive overview of its molecular characteristics, a detailed experimental protocol for its synthesis, and an analysis of a closely related, structurally characterized analogue to infer its structural properties. The information presented is intended to support researchers in the fields of organic synthesis, catalysis, and drug development.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The development of robust and versatile catalysts is a continuous effort in this field. The Pd-PEPPSI catalyst family, developed by Organ and co-workers, represents a significant advancement, offering air- and moisture-stable precatalysts that exhibit high activity in a broad range of coupling reactions.

Pd-PEPPSI-iHeptCl, featuring a bulky N-heterocyclic carbene (NHC) ligand with isoheptyl substituents, is designed for enhanced steric hindrance, which can lead to improved reactivity and selectivity in challenging coupling reactions. This guide delves into the structural aspects and synthetic methodology of this important catalyst.

Molecular Structure and Properties

While the precise crystal structure of Pd-PEPPSI-iHeptCl has not been publicly reported, its molecular structure can be confidently inferred from its synthesis and the known structures of other PEPPSI complexes. The central palladium atom is coordinated to the NHC ligand, a 3-chloropyridine (B48278) ligand, and two chloride anions in a square planar geometry.

Table 1: General Properties of Pd-PEPPSI-iHeptCl

| Property | Value |

| Molecular Formula | C₄₈H₇₁Cl₅N₃Pd |

| Molecular Weight | 973.8 g/mol |

| Appearance | Solid |

| IUPAC Name | Dichloro--INVALID-LINK--palladium(II) |

Experimental Protocols

The synthesis of Pd-PEPPSI-iHeptCl follows a well-established procedure for the preparation of PEPPSI-type complexes. The protocol involves the synthesis of an imidazolium (B1220033) salt precursor followed by its reaction with a palladium source.

Synthesis of the Imidazolium Salt Precursor

The synthesis of the N-heterocyclic carbene precursor, 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride, is the initial step. This is typically achieved through the condensation of the corresponding aniline (B41778) with glyoxal (B1671930) and formaldehyde, followed by quaternization.

Synthesis of Pd-PEPPSI-iHeptCl[1]

The final complex is synthesized by reacting the imidazolium salt with a palladium(II) source in the presence of a base and the pyridine (B92270) ligand.

Materials:

-

1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃)

-

3-Chloropyridine

Procedure:

-

To a solution of the imidazolium salt in 3-chloropyridine, add palladium(II) chloride and potassium carbonate.

-

Heat the reaction mixture at approximately 80 °C for about 16 hours.[1]

-

After cooling to room temperature, the mixture is filtered to remove inorganic salts.

-

The solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography or recrystallization to yield the final product.

References

Navigating the Medium: A Technical Guide to the Solubility and Stability of Pd-PEPPSI-iHeptCl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the palladium catalyst Pd-PEPPSI-iHeptCl in various organic solvents. Understanding these fundamental properties is critical for reaction optimization, scale-up, and the development of robust and reproducible synthetic methodologies. While specific quantitative solubility and stability data for Pd-PEPPSI-iHeptCl is not extensively published, this guide synthesizes available information on its qualitative characteristics and provides detailed experimental protocols for researchers to determine these parameters in their own laboratories.

Introduction to Pd-PEPPSI-iHeptCl

The Pd-PEPPSI-iHeptCl catalyst, formally known as Dichloro--INVALID-LINK--palladium(II), is a member of the highly successful Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of palladium N-heterocyclic carbene (NHC) complexes.[1][2] These catalysts are renowned for their high reactivity and broad applicability in a range of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations.[3][4] A key advantage of PEPPSI-type catalysts is their remarkable stability to air and moisture, which simplifies handling and setup compared to many other palladium precatalysts.[1][5][6]

Solubility Profile

A recent study on a series of PEPPSI-Pd(II)-NHC complexes indicated their solubility in solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and dimethyl sulfoxide (B87167) (DMSO), while noting their insolubility in non-polar solvents like pentane, hexane, and diethyl ether.[7]

The table below summarizes the organic solvents in which Pd-PEPPSI-iHeptCl and closely related PEPPSI catalysts have been successfully employed, suggesting at least sufficient solubility for catalytic activity under the specified reaction conditions.

| Solvent | Reaction Type | Notes |

| Tetrahydrofuran (THF) | Suzuki-Miyaura, Negishi Coupling | Often used as a primary solvent, indicating good solubility.[5][6] |

| Dimethylformamide (DMF) | Sonogashira, Suzuki Coupling | Effective solvent, though potential for coordination to the palladium center exists.[3][8] |

| 3-Chloropyridine | Catalyst Synthesis | Used as a solvent in the synthesis of PEPPSI catalysts, indicating high solubility.[1][3] |

| Isopropanol | Suzuki Coupling | Used in conjunction with a base, suggesting adequate solubility.[5] |

| Toluene | General Cross-Coupling | A common solvent for many cross-coupling reactions. |

| 1,4-Dioxane | Buchwald-Hartwig Amination | A polar aprotic solvent where PEPPSI catalysts have shown good activity. |

Stability of Pd-PEPPSI-iHeptCl

A hallmark of the PEPPSI family of catalysts is their exceptional stability.[5] They are designed as precatalysts, with the palladium in the +2 oxidation state, which contributes to their robustness.[1] Activation to the catalytically active Pd(0) species occurs in situ.

General Stability Characteristics:

-

Air and Moisture Stability: Unlike many traditional palladium phosphine (B1218219) catalysts, PEPPSI complexes, including Pd-PEPPSI-iHeptCl, are stable to air and moisture, allowing for easier handling and storage.[1][5][6] They can often be weighed out on the bench without the need for a glovebox.[5]

-

Thermal Stability: PEPPSI catalysts exhibit notable thermal stability. For instance, the parent PEPPSI-IPr catalyst has been reported to withstand heating in dimethylsulfoxide (DMSO) at 120°C for extended periods without significant decomposition.[5] This thermal robustness is advantageous for reactions requiring elevated temperatures.

-

Solution Stability: While generally stable, the long-term stability of organopalladium catalysts in solution can be influenced by several factors, including the solvent, temperature, and the presence of other reagents. Decomposition pathways can include reductive elimination of the NHC ligand, ligand displacement, or other degradation mechanisms.[9]

The diagram below illustrates the key factors that can influence the stability of a Pd-PEPPSI catalyst in a solution.

Caption: Factors that can impact the stability of the catalyst in solution.

Experimental Protocols

For researchers requiring precise quantitative data on the solubility and stability of Pd-PEPPSI-iHeptCl, the following generalized experimental protocols can be adapted.

Protocol for Determining Solubility by the Gravimetric Method

This protocol provides a straightforward method to determine the solubility of a solid catalyst in a given organic solvent at a specific temperature.

-

Preparation of a Saturated Solution:

-

Add an excess amount of Pd-PEPPSI-iHeptCl to a known volume of the desired organic solvent in a sealed vial or flask.

-

Stir or agitate the mixture at a constant, recorded temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.[10][11]

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed volumetric pipette to prevent premature crystallization.

-

Filter the collected supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, known volume of the saturated solution to a pre-weighed, dry container (e.g., a vial or round-bottom flask).

-

Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas.

-

Dry the remaining solid catalyst in a vacuum oven at a suitable temperature until a constant weight is achieved.[10][11]

-

-

Calculation of Solubility:

-

Weigh the container with the dried catalyst.

-

Subtract the initial weight of the empty container to determine the mass of the dissolved catalyst.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of dried catalyst (g) / Volume of the aliquot of saturated solution (L)

-

Protocol for Monitoring Stability by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the stability of a catalyst over time by observing changes in its chemical structure.

-

Sample Preparation:

-

Prepare a stock solution of Pd-PEPPSI-iHeptCl of a known concentration in the desired deuterated organic solvent (e.g., THF-d₈, Toluene-d₈).

-

Include an internal standard (a stable compound with a known concentration and a signal that does not overlap with the catalyst signals) in the solution for quantitative analysis.

-

-

NMR Data Acquisition:

-

Acquire an initial ¹H and/or ³¹P NMR spectrum (if applicable) of the freshly prepared solution at time t=0.

-

Store the NMR tube at a constant, controlled temperature (e.g., room temperature or an elevated temperature relevant to reaction conditions).

-

Acquire subsequent NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

-

-

Data Analysis:

-

Process and analyze the NMR spectra.

-

Integrate the characteristic signals of the Pd-PEPPSI-iHeptCl catalyst and the internal standard.

-

Monitor for the appearance of new signals that may correspond to decomposition products.

-

The decrease in the integral of the catalyst signals relative to the internal standard over time indicates decomposition. The rate of decomposition can be determined by plotting the concentration of the catalyst versus time.

-

Protocol for Monitoring Stability by UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy can be used to monitor the stability of a palladium complex in solution, as changes in the coordination sphere of the metal center often result in changes in the UV-Vis absorption spectrum.

-

Sample Preparation:

-

Prepare a solution of Pd-PEPPSI-iHeptCl of a known concentration in the desired organic solvent. The concentration should be adjusted to give an absorbance reading within the linear range of the spectrophotometer.

-

-

UV-Vis Data Acquisition:

-

Data Analysis:

-

Monitor for changes in the absorbance at the characteristic wavelengths of the catalyst. A decrease in absorbance may indicate decomposition.

-

Observe any shifts in the absorption maxima or the appearance of new absorption bands, which could signify the formation of degradation products.

-

The rate of change in absorbance can be correlated with the rate of catalyst decomposition.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general workflow for assessing the solubility and stability of Pd-PEPPSI-iHeptCl and the logical relationships in catalyst stability studies.

Caption: A general workflow for the assessment of catalyst solubility and stability.

Conclusion

Pd-PEPPSI-iHeptCl is a valuable and robust catalyst for a wide array of organic transformations. While its precise solubility and stability profiles are not exhaustively documented in quantitative terms, its widespread use in various organic solvents underscores its favorable solubility for catalytic applications. Its inherent stability as a Pd(II) precatalyst is a significant advantage for practical synthesis. The experimental protocols provided in this guide offer a clear path for researchers to quantitatively determine the solubility and stability of Pd-PEPPSI-iHeptCl in their specific systems, enabling more precise control and optimization of their chemical processes. This knowledge is paramount for the successful transition of synthetic methods from the laboratory to larger-scale production in the pharmaceutical and chemical industries.

References

- 1. PEPPSI - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy Pd-PEPPSI-iHeptCl [smolecule.com]

- 4. Pd-PEPPSI-IHeptCl: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]

- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 7. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]

- 8. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

electronic and steric effects of the N-heterocyclic carbene in Pd-PEPPSI-iHeptCl

An In-depth Technical Guide to the Electronic and Steric Effects of the N-Heterocyclic Carbene in Pd-PEPPSI-iHeptCl

Executive Summary

The Palladium-Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation-isoheptyl-Chloride (Pd-PEPPSI-iHeptCl) complex is a state-of-the-art catalyst renowned for its high efficiency and selectivity in challenging cross-coupling reactions.[1][2] Its exceptional performance is primarily attributed to the sophisticated design of its N-heterocyclic carbene (NHC) ligand, which exerts a profound influence through a combination of powerful electronic and steric effects. This guide provides a detailed technical examination of these properties, offering insights for researchers, chemists, and drug development professionals. We will dissect the catalyst's structure, quantify its ligand parameters in context, and provide detailed experimental protocols and mechanistic visualizations to fully elucidate the structure-activity relationship that makes Pd-PEPPSI-iHeptCl a superior tool in modern synthetic chemistry.

Introduction to the Pd-PEPPSI-iHeptCl Catalyst

The PEPPSI family of catalysts, developed by Professor Michael G. Organ, represents a significant advancement in palladium precatalysts, offering enhanced stability to air and moisture compared to many alternatives.[3] The Pd-PEPPSI-iHeptCl variant, formally named Dichloro--INVALID-LINK--palladium(II), is specifically designed for high reactivity.[4] Its structure features a central palladium(II) atom coordinated to a 3-chloropyridine (B48278) ligand, two chloride anions, and the critical N-heterocyclic carbene (NHC) ligand that dictates its catalytic prowess.[4][5] This catalyst has proven particularly effective in the selective coupling of secondary alkyl organozincs with a wide array of aryl and heteroaryl halides, a transformation often plagued by low yields and side reactions like migratory insertion.[2][4][6]

The N-Heterocyclic Carbene Ligand: A Dual-Action Modulator

The core of the catalyst's functionality lies in its NHC ligand: 1,3-bis(2,6-di-4-heptylphenyl)-4,5-dichloroimidazol-2-ylidene. NHC ligands are prized in catalysis for being strong σ-donors, which stabilizes the metal center and promotes key steps in the catalytic cycle.[5][7] The iHeptCl ligand is distinguished by two key features: large, branched isoheptyl groups on the N-aryl substituents and a chlorinated imidazole (B134444) backbone. These elements provide a finely tuned balance of electronic and steric properties.

Electronic Effects of the NHC Ligand

The electronic nature of the NHC ligand directly influences the reactivity of the palladium center. The primary electronic effects are twofold:

-

Strong σ-Donation : As with other NHCs, the carbene carbon forms a very strong σ-bond with the palladium atom, donating significant electron density to the metal. This enhanced electron density at the palladium center is crucial for accelerating the oxidative addition of the aryl halide to the Pd(0) species, which is often the rate-limiting step of the catalytic cycle.[5]

-

Influence of the Chlorinated Backbone : The presence of chlorine atoms on the imidazole backbone further modulates the electronic environment. These electron-withdrawing groups enhance the σ-donor capacity of the NHC, further enriching the palladium center and stabilizing reactive intermediates that form during the catalytic process.[2][5]

These combined electronic contributions result in a highly active catalyst that can operate under mild conditions with a broad range of substrates.[5]

Data Presentation: Comparative Electronic Parameters

The electron-donating strength of a ligand is commonly quantified by the Tolman Electronic Parameter (TEP), which is the frequency of the A₁ C-O stretching mode (ν(CO) in cm⁻¹) of a Ni(CO)₃L complex. A lower TEP value signifies a stronger electron-donating ligand.[8][9] While a specific TEP value for the iHeptCl ligand is not available in the reviewed literature, the following table provides context by comparing common NHC ligands. The iHeptCl ligand is expected to have a TEP in the range of the most strongly donating phosphines and NHCs.

| Ligand | Type | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |

| P(t-Bu)₃ | Phosphine (B1218219) | 2056.1 |

| PCy₃ | Phosphine | 2056.4 |

| PPh₃ | Phosphine | 2068.9 |

| IMes | NHC | 2061.1 |

| SIMes | NHC | 2059.6 |

| IPr | NHC | 2060.4 |

| SIPr | NHC | 2058.5 |

Table 1: Tolman Electronic Parameters (TEP) for common phosphine and NHC ligands. Data sourced from various studies on ligand effects. The strong σ-donating nature of the iHeptCl ligand places it among the most electron-rich ligands like P(t-Bu)₃ and SIPr.

Steric Effects of the NHC Ligand

The steric environment created by the NHC ligand is equally critical to the catalyst's success, particularly for its remarkable selectivity.

-

"Flexible Bulk" : The large isoheptyl groups attached to the N-phenyl rings create a sterically crowded pocket around the palladium center.[5] This "flexible bulk" is substantial enough to influence the outcome of the reaction but not so rigid as to prevent substrate approach.[4]

-

Promotion of Reductive Elimination : This steric pressure is the driving force for the desired reductive elimination step, where the new C-C bond is formed and the product is released. By destabilizing the Pd(II) intermediate, the bulky ligand accelerates this final step.[5]

-

Suppression of Side Reactions : Most importantly, the steric hindrance effectively prevents undesired side reactions. In the coupling of secondary alkyl groups, β-hydride elimination is a common competitive pathway that leads to isomerized byproducts. The bulky iHept groups physically block the conformation required for this process to occur, ensuring that the reaction proceeds cleanly to the desired branched product.[2][6] This has been demonstrated even with challenging ortho-substituted substrates.[4]

Data Presentation: Comparative Steric Parameters

A modern and precise measure of a ligand's steric bulk is the percent buried volume (%Vbur). This value represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. A higher %Vbur indicates greater steric hindrance. The iHeptCl ligand is designed for maximal steric impact.

| Ligand | Type | Percent Buried Volume (%Vbur) |

| PPh₃ | Phosphine | 29.6 |

| PCy₃ | Phosphine | 35.1 |

| P(t-Bu)₃ | Phosphine | 40.5 |

| IMes | NHC | 30.1 |

| SIMes | NHC | 36.8 |

| IPr | NHC | 37.4 |

| SIPr | NHC | 44.5 |

Table 2: Percent Buried Volume (%Vbur) for common phosphine and NHC ligands. The iHeptCl ligand, with its large isoheptyl substituents, is expected to have a %Vbur comparable to or exceeding that of SIPr, placing it in the category of very bulky ligands.

Synergy of Steric and Electronic Effects

The high performance of Pd-PEPPSI-iHeptCl arises not from its steric or electronic properties in isolation, but from their powerful synergy. The strong electron-donating character accelerates the initial oxidative addition, while the immense steric bulk promotes the final reductive elimination and shuts down unwanted side reactions. This combination creates a catalytic cycle that is both fast and highly selective.

Caption: Logical relationship between NHC structure and catalytic performance.

Experimental Protocols

Protocol 6.1: Synthesis of Pd-PEPPSI-iHeptCl Precatalyst

This protocol is adapted from the general procedure for synthesizing PEPPSI catalysts.[3][5]

-

Imidazolium (B1220033) Salt Preparation : Synthesize the 1,3-bis(2,6-di-4-heptylphenyl)-4,5-dichloroimidazolium chloride salt, which serves as the NHC precursor. This is typically achieved through multi-step synthesis starting from the corresponding aniline.

-

Complexation : To a reaction vessel, add the imidazolium salt precursor, palladium(II) chloride (PdCl₂), and potassium carbonate (K₂CO₃).

-

Solvent and Reaction : Add 3-chloropyridine as the solvent. The mixture is stirred vigorously at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 16 hours) in the presence of air.

-

Isolation and Purification : After the reaction is complete, the mixture is cooled. The product is isolated by filtration and purified, typically by washing with appropriate solvents to remove unreacted starting materials and byproducts, yielding the Pd-PEPPSI-iHeptCl complex.

Protocol 6.2: Quantification of Electronic Effects via IR Spectroscopy (TEP)

This is a general protocol for determining the Tolman Electronic Parameter.[8]

-

Synthesis of Ni(CO)₃(NHC) Complex : In an inert atmosphere glovebox, react the free NHC ligand (generated in situ from the imidazolium salt and a strong base) with tetracarbonylnickel(0), Ni(CO)₄. The reaction leads to the displacement of one CO ligand to form the Ni(CO)₃(NHC) complex.

-

Sample Preparation : Prepare a solution of the purified Ni(CO)₃(NHC) complex in a suitable IR-transparent solvent (e.g., dichloromethane (B109758) or hexane).

-

IR Spectroscopy : Record the infrared spectrum of the solution.

-

Data Analysis : Identify the frequency of the A₁ symmetric C-O stretching band. This value in cm⁻¹ is the Tolman Electronic Parameter (TEP) for the specific NHC ligand.

Protocol 6.3: Quantification of Steric Effects via X-ray Crystallography (%Vbur)

This protocol outlines the general method for calculating percent buried volume.

-

Crystal Growth : Grow a single crystal of the Pd-PEPPSI-iHeptCl complex suitable for X-ray diffraction. This is typically achieved by slow evaporation or vapor diffusion techniques.

-

X-ray Diffraction Analysis : Collect diffraction data from the single crystal using an X-ray diffractometer. Solve and refine the crystal structure to obtain precise atomic coordinates.

-

Calculation of %Vbur : Use specialized software (e.g., SambVca) with the refined crystallographic information file (CIF). Define the palladium atom as the center of a sphere with a defined radius (e.g., 3.5 Å). The software calculates the volume occupied by the atoms of the iHeptCl ligand within this sphere, expressed as a percentage of the total sphere volume.

Visualizing the Mechanism and Synthesis

Caption: Synthesis workflow for the Pd-PEPPSI-iHeptCl catalyst.

Caption: Negishi cross-coupling cycle showing NHC influence.

Conclusion

The Pd-PEPPSI-iHeptCl catalyst is a prime example of rational catalyst design, where specific structural modifications to the NHC ligand translate directly into superior catalytic activity and selectivity. The strong electron-donating nature of the chlorinated NHC accelerates key bond-forming steps, while the substantial yet flexible steric bulk provided by the isoheptyl groups directs the reaction pathway towards the desired product and away from unwanted side reactions. This powerful interplay makes it an indispensable tool for constructing complex molecules, particularly in pharmaceutical research and development where the formation of C(sp²)-C(sp³) bonds is a frequent challenge. Understanding these fundamental principles allows chemists to better predict catalyst behavior and design the next generation of high-performance organometallic complexes.

References

- 1. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs. | Semantic Scholar [semanticscholar.org]

- 2. Pd-PEPPSI-IHeptCl: A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - Lookchem [lookchem.com]

- 3. PEPPSI - Wikipedia [en.wikipedia.org]

- 4. Pd-PEPPSI-IHept(Cl) : A General-Purpose, Highly Reactive Catalyst for the Selective Coupling of Secondary Alkyl Organozincs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Pd-PEPPSI-iHeptCl [smolecule.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Technical Guide for Pd-PEPPSI-iHeptCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the palladium catalyst Pd-PEPPSI-iHeptCl, including its commercial availability, suppliers, and technical specifications. It also details its applications in cross-coupling reactions, supported by generalized experimental protocols and a visualization of the catalytic cycle.

Introduction to Pd-PEPPSI-iHeptCl

(SP-4-1)-[1,3-Bis[2,6-bis(1-propylbutyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(3-chloropyridine-κN)palladium , commonly known as Pd-PEPPSI-iHeptCl, is a highly effective palladium precatalyst. It belongs to the family of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts. These catalysts feature a bulky N-heterocyclic carbene (NHC) ligand that provides steric shielding to the palladium center, enhancing catalytic activity and stability. The "iHept" designation refers to the isoheptyl groups on the NHC ligand, which contribute to the catalyst's high reactivity and selectivity in a variety of cross-coupling reactions.

Commercial Availability and Suppliers

Pd-PEPPSI-iHeptCl is commercially available from several chemical suppliers. The following table summarizes key information from various vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Smolecule | Pd-PEPPSI-iHeptCl | Not Specified | C₄₈H₇₁Cl₅N₃Pd | 973.8 | In Stock |

| Fluorochem | Pd-PEPPSI-IHept-Cl | 1814936-54-3 | C₄₈H₇₀Cl₅N₃Pd | 971.32 | 98% |

| Pharmaffiliates | Pd-PEPPSI-IHept-Cl (BSC) | 1814936-54-3 | C₄₈H₇₀Cl₅N₃Pd | 972.78 | Not Specified |

| ChemScene | (SP-4-1)-[1,3-Bis[2,6-bis(1-propylbutyl)phenyl]... | 1814936-54-3 | C₄₈H₇₀Cl₅N₃Pd | 972.77 | ≥98% |

| CymitQuimica | Pd-PEPPSI-iHeptCl | Not Specified | C₄₈H₇₁Cl₅N₃Pd | 973.782 | Not Specified |

Technical Specifications and Properties

-

Appearance: Typically a solid.

-

Storage: Should be stored under an inert atmosphere, away from moisture. Some suppliers recommend refrigeration at 2-8°C or freezing at -20°C.

-

Key Features: The bulky isoheptyl groups on the N-heterocyclic carbene ligand create a sterically hindered environment around the palladium center. This feature is crucial for promoting challenging cross-coupling reactions, particularly those involving sterically demanding substrates. The electron-donating nature of the NHC ligand also enhances the catalytic activity.

Applications in Cross-Coupling Reactions

Pd-PEPPSI-iHeptCl is a versatile catalyst for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key applications include:

-

Negishi Coupling: The reaction of organozinc reagents with organic halides. Pd-PEPPSI-iHeptCl has demonstrated high reactivity and selectivity in the coupling of secondary alkylzinc reagents.

-

Suzuki-Miyaura Coupling: The coupling of organoboron compounds with organic halides.

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds from aryl halides and amines.

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.

The high turnover numbers and broad substrate scope make Pd-PEPPSI-iHeptCl a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of PEPPSI-type catalysts and their application in a Negishi cross-coupling reaction. These are not specific to Pd-PEPPSI-iHeptCl but are based on established procedures for this class of catalysts.

Generalized Synthesis of a Pd-PEPPSI Catalyst

The synthesis of Pd-PEPPSI catalysts generally involves the reaction of an imidazolium (B1220033) salt (the NHC precursor) with a palladium source in the presence of a base, using pyridine (B92270) as both a ligand and a solvent.

Procedure:

-

In a reaction vessel, the appropriate N,N'-disubstituted imidazolium salt is combined with palladium(II) chloride (PdCl₂).

-

An excess of a base, such as potassium carbonate (K₂CO₃), is added to the mixture.

-

Pyridine is added as the solvent and ligand.

-

The reaction mixture is heated, typically to around 80°C, and stirred for several hours (e.g., 16 hours) under an inert atmosphere.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by recrystallization, to yield the solid Pd-PEPPSI complex.

Generalized Protocol for a Negishi Cross-Coupling Reaction

This protocol outlines a general procedure for the cross-coupling of an aryl halide with an organozinc reagent using a Pd-PEPPSI catalyst.

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl halide and the Pd-PEPPSI-iHeptCl catalyst.

-

Dissolve the starting materials in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

To this solution, add the organozinc reagent. Organozinc reagents can be prepared in situ or used as a commercially available solution.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Once the reaction is complete, it is quenched by the addition of a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by an appropriate method, such as column chromatography, to yield the desired cross-coupled product.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling, using a Pd-PEPPSI catalyst.

Caption: General catalytic cycle for a Pd-catalyzed cross-coupling reaction.

This technical guide provides a comprehensive overview of Pd-PEPPSI-iHeptCl for researchers and professionals in the field of chemical synthesis. The information on its commercial availability, technical properties, and applications, along with generalized experimental procedures and a visual representation of its catalytic mechanism, should serve as a valuable resource for its effective utilization. experimental procedures and a visual representation of its catalytic mechanism, should serve as a valuable resource for its effective utilization.

Unlocking the Power of PEPPSI Catalysts: A Technical Guide to Activation and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts have emerged as a robust and versatile class of palladium-based precatalysts for a wide array of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. Their remarkable stability to air and moisture, coupled with their high catalytic activity, makes them a user-friendly alternative to traditional palladium catalysts. This technical guide provides an in-depth exploration of the fundamental principles governing the activation of PEPPSI catalysts, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Principles of PEPPSI Catalyst Activation

PEPPSI catalysts are palladium(II) complexes that must be reduced in situ to the catalytically active palladium(0) species to enter the catalytic cycle.[1] This activation process is a critical step that dictates the overall efficiency of the cross-coupling reaction. The general structure of a PEPPSI catalyst features a central palladium atom coordinated to a sterically demanding N-heterocyclic carbene (NHC) ligand, a labile pyridine-based ligand, and two halide anions.

The activation of PEPPSI precatalysts is generally understood to proceed through the following key steps:

-

Dissociation of the Pyridine (B92270) Ligand: The activation process is often initiated by the dissociation of the pyridine ligand from the palladium center. This step creates a vacant coordination site, making the metal center more accessible to other species in the reaction mixture.[2] The lability of the pyridine ligand can be tuned by modifying its electronic and steric properties, thereby influencing the rate of catalyst activation.[3]

-

Reduction of Palladium(II) to Palladium(0): Following the dissociation of the pyridine ligand, the Pd(II) center is reduced to the active Pd(0) state. The nature of the reducing agent depends on the specific cross-coupling reaction being performed.

-

In Negishi, Suzuki-Miyaura, and Kumada-Tamao-Corriu couplings , the organometallic reagent (organozinc, organoboron, or Grignard reagent, respectively) can act as the reducing agent.[2]

-

In Buchwald-Hartwig amination , the amine substrate or the base can facilitate the reduction.

-

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of different proposed reduction pathways.[4][5]

-

-

Formation of the Active Catalytic Species: Once reduced, the Pd(0) center, stabilized by the strongly donating NHC ligand, becomes the active catalyst that enters the cross-coupling cycle. This [(NHC)Pd(0)] species is highly reactive and sensitive to air and moisture, in contrast to the stability of the parent Pd(II) precatalyst.

Quantitative Performance Data

The performance of PEPPSI catalysts is significantly influenced by the nature of the NHC ligand and the reaction conditions. The following tables summarize quantitative data from comparative studies of various PEPPSI catalysts in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of PEPPSI Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PEPPSI-IPr | 1 | K₃PO₄ | Dioxane | 100 | 18 | 95 | Organ et al. |

| PEPPSI-IPent | 1 | K₃PO₄ | Dioxane | 100 | 18 | 98 | Organ et al. |

| PEPPSI-IHept | 1 | K₃PO₄ | Dioxane | 100 | 18 | 92 | Organ et al. |

Table 2: Effect of Base and Solvent on the Performance of PEPPSI-IPr in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | THF | 60 | 12 | 92 | Lei et al. |

| 4-Bromotoluene | Phenylboronic Acid | KOt-Bu | Isopropanol (B130326) | RT | 2 | 98 | Organ et al. |

| 4-Chloroanisole | Phenylboronic Acid | K₃PO₄ | Dioxane | 100 | 24 | 88 | Organ et al. |

Experimental Protocols

Synthesis of a PEPPSI-Type Precatalyst (PEPPSI-IPr)

This protocol describes a general method for the synthesis of the widely used PEPPSI-IPr catalyst.[1]

Materials:

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Palladium(II) chloride (PdCl₂)

-

Potassium carbonate (K₂CO₃)

-

3-Chloropyridine

Procedure:

-

To a round-bottom flask is added IPr·HCl (1.1 mmol), PdCl₂ (1.0 mmol), and K₂CO₃ (5.0 mmol).

-

3-Chloropyridine (used as both ligand and solvent) is added to the flask.

-

The reaction mixture is stirred vigorously at 80 °C for 16-24 hours under an air atmosphere.

-

After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) (CH₂Cl₂) and filtered through a pad of Celite to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to afford the PEPPSI-IPr complex as a yellow powder.

-

The product is characterized by ¹H NMR, ¹³C NMR, and elemental analysis.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using a PEPPSI Catalyst

This protocol provides a general workflow for a typical Suzuki-Miyaura reaction.[6]

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)

-

Potassium tert-butoxide (KOt-Bu) (1.3 mmol)

-

Anhydrous isopropanol

Procedure:

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the PEPPSI-IPr catalyst and KOt-Bu.

-

Add anhydrous isopropanol and stir the mixture at room temperature for approximately 10 minutes, during which a color change from yellow to red/brown should be observed, indicating catalyst activation.

-

Add the arylboronic acid to the reaction mixture.

-

Finally, add the aryl halide to initiate the cross-coupling reaction.

-

The reaction is stirred at the desired temperature (room temperature to reflux) and monitored by TLC or GC-MS until completion.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Visualizing the Activation and Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate the proposed activation pathway of a PEPPSI precatalyst and the subsequent catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Caption: Proposed activation pathway of a PEPPSI precatalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

PEPPSI catalysts represent a significant advancement in the field of palladium-catalyzed cross-coupling reactions. Their well-defined structure, air and moisture stability, and high reactivity stem from the synergistic interplay between the robust N-heterocyclic carbene ligand and the labile pyridine co-ligand. A thorough understanding of the activation mechanism, from the initial dissociation of the pyridine ligand to the reduction of the palladium center, is paramount for optimizing reaction conditions and expanding the scope of their application. This guide provides a foundational understanding for researchers and professionals seeking to harness the full potential of PEPPSI catalysts in their synthetic endeavors.

References

- 1. PEPPSI - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship analysis of Pd-PEPPSI complexes in cross-couplings: a close inspection of the catalytic cycle and the precatalyst activation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toward prediction of the precatalyst activation mechanism through the cross-coupling reactions: Reduction of Pd(II) to Pd(0) in precatalyst of the type Pd-PEPPSI | Semantic Scholar [semanticscholar.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Pd-PEPPSI-iHeptCl Catalyzed Negishi Coupling of Secondary Alkylzincs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the highly selective Negishi cross-coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides, utilizing the palladium-N-heterocyclic carbene (NHC) precatalyst, Pd-PEPPSI-iHeptCl. This catalyst has demonstrated exceptional performance in minimizing migratory insertion and β-hydride elimination, leading to high yields of the desired branched products.[1][2][3]

Introduction

The construction of C(sp²)–C(sp³) bonds is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents where increased three-dimensional complexity is often desired. The Negishi coupling of secondary alkylzinc reagents presents a powerful tool for this purpose. However, a significant challenge lies in controlling the regioselectivity, as undesired linear products can arise from migratory insertion and β-hydride elimination pathways.[4][5][6][7]

The Pd-PEPPSI-iHeptCl catalyst, dichloro--INVALID-LINK--palladium(II), is a highly effective and versatile precatalyst designed to address this challenge.[2][3] Its bulky yet flexible N-heterocyclic carbene (NHC) ligand promotes direct reductive elimination, thus affording the desired branched products with excellent selectivity across a broad range of substrates, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides.[1][2][3] This catalyst system has proven to be particularly effective for couplings involving five- and six-membered heterocycles.[1][2][8]

Key Advantages of Pd-PEPPSI-iHeptCl

-

High Selectivity for Branched Products: The sterically demanding IHept ligand effectively suppresses migratory insertion, leading to minimal formation of isomeric byproducts.[3][4]

-

Broad Substrate Scope: Efficiently couples a wide variety of secondary alkylzinc reagents with diverse aryl and heteroaryl chlorides, bromides, and triflates.[1][2][9]

-

Excellent Functional Group Tolerance: The reaction proceeds under mild conditions, tolerating a range of functional groups.

-

High Yields: Consistently provides high yields of the desired cross-coupled products.[1][3]

-

Air and Moisture Stability: As a member of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) family, the precatalyst exhibits good stability, simplifying handling.[10]

Data Presentation

The following tables summarize the performance of the Pd-PEPPSI-iHeptCl catalyst in the Negishi coupling of various secondary alkylzinc reagents with a range of aryl and heteroaryl halides.

Table 1: Coupling of Isopropylzinc Bromide with Various Aryl and Heteroaryl Halides

| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | 4-Isopropylbenzonitrile | 95 | [3] |

| 2 | 1-Bromo-4-methoxybenzene | 1-Isopropyl-4-methoxybenzene | 92 | [3] |

| 3 | 2-Bromopyridine | 2-Isopropylpyridine | 88 | [8] |

| 4 | 3-Bromopyridine | 3-Isopropylpyridine | 91 | [8] |

| 5 | 2-Chloropyridine | 2-Isopropylpyridine | 85 | [9] |

| 6 | 2-Bromo-6-methylpyridine | 2-Isopropyl-6-methylpyridine | 89 | [3] |

Yields are for isolated products after chromatographic purification. Reactions were typically performed with 1-2 mol% of the catalyst.

Table 2: Coupling of Various Secondary Alkylzinc Reagents with 3-Bromobenzonitrile

| Entry | Secondary Alkylzinc Bromide | Product | Yield (%) | Reference |

| 1 | Cyclopentylzinc bromide | 3-Cyclopentylbenzonitrile | 93 | [3] |

| 2 | Cyclohexylzinc bromide | 3-Cyclohexylbenzonitrile | 96 | [3] |

| 3 | sec-Butylzinc bromide | 3-(sec-Butyl)benzonitrile | 90 | [3] |